Sub-Nanomolar FLT3 Degradation Potency in AML Cells
LWY713 potently degrades FLT3 in the MV4-11 AML cell line, which harbors the FLT3-ITD mutation, with a DC50 of 0.64 nM and a maximum degradation (Dmax) of 94.8% [1]. In contrast, a first-generation FLT3 PROTAC (compound 5-based degrader 9) exhibits a significantly higher DC50 of 6.9 nM in the same cellular model [1].
| Evidence Dimension | FLT3 protein degradation (DC50) |
|---|---|
| Target Compound Data | DC50 = 0.64 nM, Dmax = 94.8% |
| Comparator Or Baseline | Compound 5-based FLT3 degrader 9: DC50 = 6.9 nM |
| Quantified Difference | LWY713 is ~10.8-fold more potent |
| Conditions | MV4-11 AML cells with FLT3-ITD mutation |
Why This Matters
A sub-nanomolar DC50 for complete protein elimination indicates a high-efficiency degrader, which is a critical parameter for prioritizing PROTAC candidates over less potent alternatives in drug discovery.
- [1] Liu W, Bai Y, Zhou L, Jin J, Zhang M, Wang Y, Lin R, Huang W, Ren X, Ma N, Zhou F, Wang Z, Ding K. Discovery of LWY713 as a potent and selective FLT3 PROTAC degrader with in vivo activity against acute myeloid leukemia. Eur J Med Chem. 2024 Jan 15;264:115974. View Source
